molecular formula C21H20N2O2 B6620220 N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide

N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide

Cat. No.: B6620220
M. Wt: 332.4 g/mol
InChI Key: UHZPVXGMLFZIDL-UHFFFAOYSA-N
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Description

N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a dimethylcarbamoyl phenyl group

Properties

IUPAC Name

N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-23(2)21(25)17-12-10-15(11-13-17)14-22-20(24)19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZPVXGMLFZIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalene-1-carbonyl chloride.

    Amidation Reaction: The naphthalene-1-carbonyl chloride is then reacted with 4-(dimethylcarbamoyl)benzylamine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.

    Reduction: Naphthylamine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the substituents used.

Scientific Research Applications

N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide derivatives: Compounds with similar naphthalene and carboxamide structures.

    Dimethylcarbamoyl-substituted compounds: Compounds with similar dimethylcarbamoyl groups attached to different aromatic systems.

Uniqueness

N-[[4-(dimethylcarbamoyl)phenyl]methyl]naphthalene-1-carboxamide is unique due to the specific combination of its naphthalene ring, carboxamide group, and dimethylcarbamoyl phenyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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